molecular formula C9H14N2O B13430058 4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine

4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine

Katalognummer: B13430058
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: YEGNBGWUKGEOAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C9H14N2O. It is a derivative of benzene, featuring methoxy and dimethylamino groups attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine typically involves the nitration of phenol to produce nitrophenol, followed by reduction to yield the target compound . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained efficiently.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-1-N,1-N-dimethylbenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

4-Methoxy-1-N,1-N-dimethylbenzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethylamino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C9H14N2O/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,10H2,1-3H3

InChI-Schlüssel

YEGNBGWUKGEOAJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C=C(C=C1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.